![molecular formula C16H15FN4O2S B2371201 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 378200-42-1](/img/structure/B2371201.png)
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione, also known as rotigotine, is a dopamine agonist used in treating Parkinson’s disease and restless legs syndrome1. It has a molecular weight of 346.381.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis procedure, it would be best to refer to a peer-reviewed scientific publication or a chemical supplier’s information2.Molecular Structure Analysis
The molecular formula of this compound is C17H17FN4O2S3. This indicates that it contains 17 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom3.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, as a dopamine agonist, it likely interacts with dopamine receptors in the brain, mimicking the action of dopamine1.Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.381. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Recent studies have developed novel methods for constructing compounds with structures similar to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. For instance, Liu, Shibata, and Takéuchi (2000) described new methods for synthesizing 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e][1,2]thiazine-1,1-diones, showcasing the versatility in synthetic organic chemistry (Liu, Shibata, & Takéuchi, 2000).
Fluorescent Probe Development
Sun et al. (2018) developed a novel two-photon fluorescent probe for detecting 1,4-dithiothreitol (DTT), a compound structurally related to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. This demonstrates the compound's potential in creating sensitive and selective probes for biological and biochemical research (Sun et al., 2018).
Antiproliferative and Antifungal Activities
Compounds structurally related to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione have been studied for their antiproliferative and antifungal properties. Tandon et al. (2009) synthesized and evaluated a series of similar compounds, demonstrating significant activity against human cervical cancer cells and potent antifungal activity (Tandon et al., 2009).
Potential in Optical Applications
Raghavendra, Dileep, and Dharmaprakash (2015) studied the nonlinear absorption and optical-limiting properties of a compound with structural similarity to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. This research suggests potential applications in nonlinear optics and photonics (Raghavendra, Dileep, & Dharmaprakash, 2015).
Safety And Hazards
Zukünftige Richtungen
The future directions of research into this compound will likely continue to focus on its potential uses in treating neurological conditions like Parkinson’s disease and restless legs syndrome1. Further research could also explore other potential therapeutic applications.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature and resources132.
Eigenschaften
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAYRZMVXBIWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)
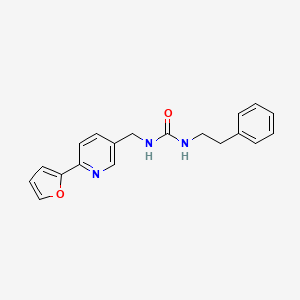
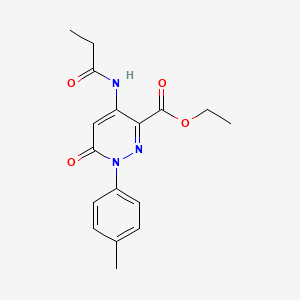
![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)
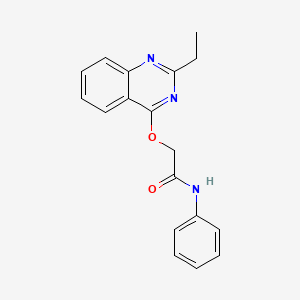
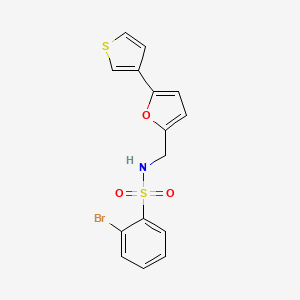
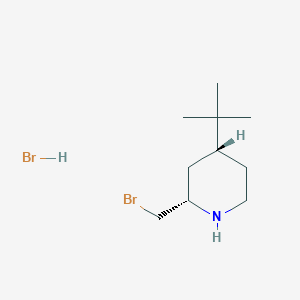

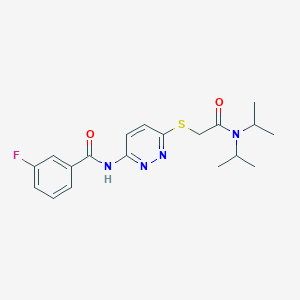
![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)
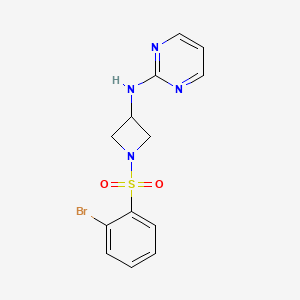
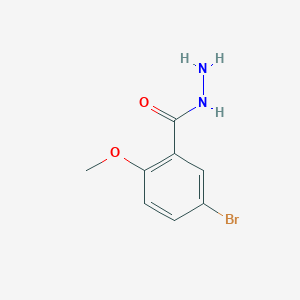
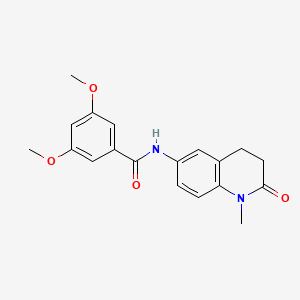
![5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2371141.png)